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molecular formula C16H12N2O4 B8583779 1-(3-Nitrobenzyl)indole-5-carboxylic acid CAS No. 141451-74-3

1-(3-Nitrobenzyl)indole-5-carboxylic acid

Cat. No. B8583779
M. Wt: 296.28 g/mol
InChI Key: BWDDDNOOBDZFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05185361

Procedure details

To a solution of the methyl ester (Example 1) (12.5 g) in tetrahydrofuran (150 ml) and methanol (300 ml) was added 2N sodium hydroxide (78 ml). The reaction mixture was heated under reflux for 4 hours, then cooled. The volume was reduced in vacuo to approximately 100 ml. and the solution acidified with 5N hydrochloric acid. On cooling, the crystalline product was filtered off and dried in vacuo in the oven at 50° C. to give 1-(3-nitrobenzyl)indole-5-carboxylic acid (m.p. 251°-254° C.).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([O:19]C)=[O:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([O-:3])=[O:2].[OH-].[Na+].Cl>O1CCCC1.CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([OH:19])=[O:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2C=CC3=CC(=CC=C23)C(=O)OC)C=CC1
Name
Quantity
78 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo in the oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2C=CC3=CC(=CC=C23)C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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